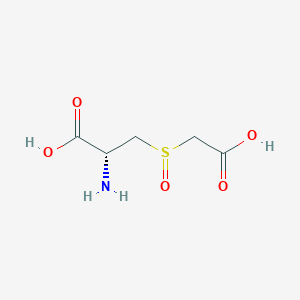

3-((Carboxymethyl)sulfinyl)alanine

説明

3-((Carboxymethyl)sulfinyl)alanine is a compound that can be considered an analog of amino acids with a sulfinyl group attached. While the provided papers do not directly discuss 3-((Carboxymethyl)sulfinyl)alanine, they do provide insights into related compounds and their synthesis which can be extrapolated to understand the compound .

Synthesis Analysis

The enzymatic and chemical synthesis of 3-sulfinopropionic acid, a related compound, has been described in one of the studies. This compound was produced through the transamination and dehydrogenation of homohypotaurine and was isolated as the barium salt from Pseudomonas fluorescens extracts. Additionally, the sodium and barium salts of 3-sulfinopropionic acid were chemically synthesized from acrylic acid and formaldehyde sulfoxylate, with the intermediary formation of bis(2-carboxyethyl)sulfone. The identity of the compounds prepared by both enzymatic and chemical methods was confirmed .

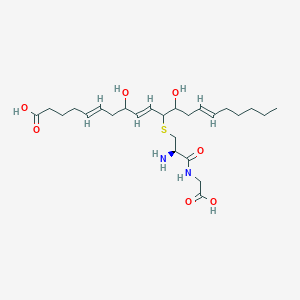

Molecular Structure Analysis

Although the molecular structure of 3-((Carboxymethyl)sulfinyl)alanine is not directly analyzed in the provided papers, the synthesis of related compounds involves intermediates that could be structurally similar. For instance, the synthesis of 3-(2-Carboxy-4-pyridyl)-DL-alanine and 3-(6-Carboxy-3-pyridyl)-DL-alanine involves starting materials that are structurally related to alanine and include carboxyl groups and pyridyl substituents . These processes could potentially be adapted to synthesize 3-((Carboxymethyl)sulfinyl)alanine by introducing a sulfinyl group to the appropriate position on the alanine backbone.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3-((Carboxymethyl)sulfinyl)alanine. However, the synthesis of related compounds suggests that reactions such as transamination, dehydrogenation, cyanation, and hydrolysis are relevant to the synthesis of amino acid analogs with additional functional groups . These reactions could be applicable to the synthesis and modification of 3-((Carboxymethyl)sulfinyl)alanine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-sulfinopropionic acid are briefly mentioned, indicating that some physicochemical properties have been characterized . However, the specific properties are not detailed in the abstract provided. For 3-((Carboxymethyl)sulfinyl)alanine, one could infer that the presence of both carboxyl and sulfinyl groups would influence its solubility, acidity, and reactivity, but further research would be required to provide a comprehensive analysis of its properties.

Relevant Case Studies

No case studies are provided in the abstracts regarding the use or application of 3-((Carboxymethyl)sulfinyl)alanine. However, the synthesis of related compounds suggests potential applications in photochemical approaches to betalaines and muscaflavine, which are natural pigments . This indicates that analogs of amino acids with additional functional groups could have relevance in the study of natural products and their synthetic analogs.

科学的研究の応用

Inhibitors of Alanine Racemase Enzyme

Alanine racemase is a critical enzyme in bacterial cell wall synthesis, catalyzing the conversion of L-alanine to D-alanine. Given the absence of homologs in humans, it's an excellent target for antibacterial drug development. Research has identified standard inhibitors, highlighting the need for new research efforts to find non-substrate analog inhibitors due to the toxic effects of current options (Azam & Jayaram, 2015).

Ergogenic Effects of β-Alanine and Carnosine

β-Alanine, when combined with histidine, forms carnosine, improving muscle's ability to buffer protons, which is crucial for high-intensity exercise performance. Studies have explored oral β-alanine intake on muscle carnosine levels and exercise performance, suggesting dosages and potential benefits for different populations. Despite side effects like paraesthesia, β-alanine supplementation shows promise as an ergogenic aid (Caruso et al., 2012).

Synthesis and Role of β-Alanine in Plants

β-Alanine plays a unique role in plants, serving as a generic stress response molecule involved in protection from abiotic stresses, participation in lignin biosynthesis, and ethylene production in some species. This non-proteinogenic amino acid also contributes to the synthesis of anti-herbivory and anti-microbial compounds, showcasing its diverse functions beyond human biological systems (Parthasarathy, Savka, & Hudson, 2019).

Alanine Dehydrogenase and Its Applications

Alanine dehydrogenase (AlaDH) is central to metabolism in microorganisms, facilitating the conversion of L-alanine to pyruvate. Its role in energy generation and amino acid synthesis opens up applications in pharmaceutical, environmental, and food industries. The versatility of AlaDH, including its potential in reducing glyoxylate to glycine, underlines its importance in biotechnological applications (Dave & Kadeppagari, 2019).

Biological Activities of Derivatized D-Glucans

D-Glucans, modified through carboxymethylation and other chemical processes, show increased solubility and potentially enhanced biological activities, including anticoagulant and antitumor effects. This research points to the significant biotechnological potential of chemically modified glucans, underscoring the importance of exploring derivatized compounds for therapeutic applications (Kagimura et al., 2015).

特性

IUPAC Name |

(2R)-2-amino-3-(carboxymethylsulfinyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSIUCROZRSMS-JAFRLTCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943254 | |

| Record name | 3-(Carboxymethanesulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Carboxymethyl)sulfinyl)alanine | |

CAS RN |

20960-90-1 | |

| Record name | Alanine, 3-((carboxymethyl)sulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020960901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Carboxymethanesulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)